3-(Pyrrolidin-1-yl)propanal
Description
Structure
3D Structure
Properties
CAS No. |
127554-91-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropanal |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-8-4-1-2-5-8/h7H,1-6H2 |
InChI Key |
SUDOFTVBCPEFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC=O |
Origin of Product |
United States |
Deprotection of Protected Aldehyde Precursors:an Alternative Route Begins with an Aldehyde That Has Its Reactive Carbonyl Group Masked by a Protecting Group, Typically an Acetal. for Instance, 3 Pyrrolidin 1 Yl Propanal Diethyl Acetal Can Be Prepared by the Nucleophilic Substitution of a Halogenated Acetal with Pyrrolidine or by the Conjugate Addition of Pyrrolidine to Acrolein Diethyl Acetal. the Final Step is the Hydrolysis of the Acetal Group Under Mild Acidic Conditions E.g., Dilute Aqueous Hcl, Silica Gel, or P Toluenesulfonic Acid in Acetone to Release the Free Aldehyde, 3 Pyrrolidin 1 Yl Propanal. This Method Allows for Purification of the Stable Acetal Intermediate Before Generating the Sensitive Final Product Immediately Prior to Its Use.
Multicomponent Reaction (MCR) Approaches
3-(Pyrrolidin-1-yl)propanal is a valuable building block in multicomponent reactions (MCRs), which enable the rapid construction of complex molecular scaffolds in a single synthetic operation. Its bifunctional nature—containing both an aldehyde and a basic amine—imparts unique characteristics to the resulting MCR products.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product. When this compound serves as the aldehyde component, it introduces a pyrrolidine-containing side chain into the final product. This moiety can confer desirable physicochemical properties, such as increased aqueous solubility or a basic center for salt formation.
The general reaction proceeds as follows: this compound first condenses with a primary amine to form a Schiff base. This is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable product. The reaction is highly convergent and atom-economical, allowing for the creation of diverse chemical libraries by simply varying the other three components.
Table 3: Examples of Ugi-4CR Products Derived from this compound
| Amine Component | Carboxylic Acid Component | Isocyanide Component | Solvent | Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Methanol | 85 |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | Dichloromethane | 78 |
| Methylamine | Propionic Acid | Benzyl Isocyanide | Methanol | 81 |
The Passerini reaction is a three-component reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. Using this compound as the aldehyde component provides a direct route to complex molecules bearing both an ester and an amide functional group, along with the pyrrolidine (B122466) side chain.
In this reaction, the aldehyde, carboxylic acid, and isocyanide interact, often without the need for a catalyst, to form the product. The presence of the basic pyrrolidinyl nitrogen in the aldehyde substrate can potentially interfere with acid-catalyzed variants by undergoing protonation. Therefore, reactions are typically run under neutral conditions or with a Lewis acid if catalysis is required. The resulting α-acyloxy amides are valuable intermediates in organic synthesis and can be found in various natural products and pharmaceutically relevant structures. The inclusion of the pyrrolidine group via this compound offers a handle for further chemical modification or for modulating the biological activity of the final molecule.
Mannich and Kabachnik-Fields Reactions with Aldehyde Components
The synthesis of β-amino aldehydes and their derivatives can be achieved through various multicomponent reactions, among which the Mannich and Kabachnik-Fields reactions are notable. These reactions offer pathways to construct complex molecules from simple starting materials in a single step.
Mannich Reaction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction condenses a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine (like pyrrolidine), and an enolizable carbonyl compound. organic-chemistry.orgadichemistry.com The product is a β-aminocarbonyl compound, commonly known as a Mannich base. wikipedia.orgadichemistry.com
The mechanism initiates with the formation of an iminium ion from the reaction between the amine and the non-enolizable aldehyde. wikipedia.org The enolizable carbonyl compound, under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-aminocarbonyl product. wikipedia.org The use of pre-formed iminium salts, such as Eschenmoser's salt, can also be employed.
For the specific synthesis of this compound, a Mannich-type approach could theoretically be employed using propanal as the enolizable aldehyde component, which would react with an iminium ion generated from pyrrolidine and formaldehyde.
Table 1: Components in the Mannich Reaction for Amino Aldehyde Synthesis
| Component | Role | Example for this compound Synthesis |
|---|---|---|
| Amine | Nucleophile, forms iminium ion | Pyrrolidine |
| Non-enolizable Aldehyde | Electrophile, forms iminium ion | Formaldehyde |
| Enolizable Aldehyde | Provides the enolate nucleophile | Propanal |
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a multicomponent reaction that synthesizes α-aminophosphonates through the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) (or other P(O)H species). nih.govwikipedia.org This reaction is a cornerstone in organophosphorus chemistry for creating phosphorus analogues of α-amino acids. wikipedia.orgarkat-usa.org The reaction can be catalyzed and may proceed through either an α-hydroxy phosphonate (B1237965) or an imine intermediate, depending on the nature of the substrates and catalysts used. nih.govorganic-chemistry.org
While the direct product is an α-aminophosphonate and not an amino aldehyde, the methodology is significant for creating related structures. The reaction has been successfully applied using heterocyclic amines as the amine component. nih.gov The versatility of the Kabachnik-Fields reaction allows for the use of various aldehydes and ketones as the carbonyl component. nih.gov
Table 2: Components in the Kabachnik-Fields Reaction
| Component | Role | Example Reactants |
|---|---|---|
| Amine | Nucleophile | Pyrrolidine |
| Carbonyl Compound | Electrophile | An appropriate aldehyde |
| P(O)H Species | Phosphorus source | Diethyl phosphite |
The synthesis of α-aminophosphonates is of great interest due to their biological activities, serving as peptidomimetics and enzyme inhibitors. nih.govarkat-usa.org
Stereoselective and Chiral Synthesis of Pyrrolidine-Containing Aldehydes
The biological activity and chemical utility of pyrrolidine derivatives are often dependent on their stereochemistry. Consequently, the development of stereoselective methods to synthesize chiral pyrrolidine-containing aldehydes is a significant area of research. These methods aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.
Chiral pyrrolidine aldehydes are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. Several asymmetric strategies have been developed to access these compounds with high enantiomeric purity.
One powerful approach is the use of organocatalysis. For instance, proline-catalyzed asymmetric α-amination of aldehydes can be followed by a reductive amination step to furnish chiral 3-amino pyrrolidines and other related cyclic amines with good enantioselectivity. researchgate.net
Another innovative method is Singly Occupied Molecular Orbital (SOMO) catalysis. This strategy enables the enantioselective (3+2) coupling of aldehydes with conjugated olefins. nih.gov The proposed mechanism involves a radical-polar crossover, where addition to a transient enamine radical cation is followed by oxidation and cyclization, yielding stereochemically complex pyrrolidine products efficiently and with high enantiocontrol. nih.gov
Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides also provide a general route to diversely functionalized homochiral pyrrolidines. nih.gov In one manifestation, a [C + NC + CC] cycloaddition utilizes a chiral camphor-sultam auxiliary to direct the facial selectivity of the cycloaddition between an aldehyde-derived Schiff base and a dipolarophile, producing enantiomerically pure pyrrolidine fragments. nih.gov
Table 3: Overview of Asymmetric Strategies for Chiral Pyrrolidine Synthesis
| Method | Key Features | Starting Materials | Catalyst/Auxiliary |
|---|---|---|---|
| Proline-Catalyzed α-Amination | Forms chiral 1,2-diamines from aldehydes, cyclizes to pyrrolidines. researchgate.net | Aldehydes, Azodicarboxylates | L-Proline |
| Organo-SOMO Cycloaddition | Formal (3+2) cycloaddition via a radical-polar crossover. nih.gov | β-Amino Aldehydes, Olefins | Chiral Imidazolidinone |
| [C + NC + CC] Cycloaddition | Silver(I) or Copper(I) catalyzed 1,3-dipolar cycloaddition. nih.gov | Aldehydes, Glycylsultam, Acrylonitrile | Chiral Camphorsultam |
Controlling both relative and absolute stereochemistry is crucial in pyrrolidine synthesis. Various methods achieve high levels of diastereoselectivity and enantioselectivity, often by exploiting substrate control or chiral catalysts.
A highly diastereoselective method for synthesizing 2,5-cis-pyrrolidines involves a copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides. nih.gov This reaction proceeds with excellent selectivity (dr >20:1) and was utilized in a formal synthesis of the alkaloid (+)-monomorine, which features a key aldehyde intermediate. nih.gov
Three-component reactions have also been rendered diastereoselective. The reaction of aldehydes, primary amines, and 1,1-cyclopropanediesters, catalyzed by ytterbium triflate (Yb(OTf)₃), produces cis-2,5-disubstituted pyrrolidines with high diastereoselectivity, often exceeding a 10:1 ratio. acs.orgorganic-chemistry.orgnih.gov Yb(OTf)₃ was identified as the most effective Lewis acid catalyst for this transformation. organic-chemistry.org
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides (generated from aldehydes and amino esters) with electron-deficient alkenes represent a powerful, atom-economical strategy for creating highly functionalized chiral pyrrolidines. acs.org Using a chiral N,O-ligand with Cu(I), these reactions can proceed with excellent yields and both high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). acs.org
Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can synthesize substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org
Table 4: Comparison of Diastereoselective and Enantioselective Pyrrolidine Syntheses
| Method | Catalyst System | Key Substrates | Stereochemical Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Aminooxygenation | Copper(II) Promoted | α-Substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines (dr >20:1) | 76-97% | nih.gov |
| Three-Component Cycloaddition | Yb(OTf)₃ | Aldehydes, Amines, 1,1-Cyclopropanediesters | cis-2,5-disubstituted pyrrolidines (dr >10:1) | High | acs.orgorganic-chemistry.orgnih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral N,O-Ligand / Cu(I) | Azomethine ylides, Nitroalkenes | endo-pyrrolidines (dr up to 98:2, ee up to 99%) | 89-98% | acs.org |
| Nitro-Mannich/Hydroamination | Base / Gold(I) | Nitroalkanes, Imines, Allenamides | Substituted pyrrolidines (High dr) | High | rsc.org |
Chemical Reactivity and Mechanistic Investigations of N Pyrrolidine Substituted Propanals
Reactivity of the Aldehyde Functionality
The aldehyde group in 3-(pyrrolidin-1-yl)propanal is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the propanal moiety is a prime target for nucleophilic addition reactions. It is anticipated to react with common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. These reactions would lead to the formation of secondary alcohols, cyanohydrins, and aldol-type adducts, respectively.
Furthermore, the aldehyde is expected to participate in various condensation reactions. For instance, in the presence of a suitable catalyst, it could undergo aldol (B89426) condensation with another molecule of itself or a different enolizable carbonyl compound. Other notable condensation reactions would include the Knoevenagel condensation with active methylene (B1212753) compounds and the Wittig reaction with phosphorus ylides to form alkenes. The pyrrolidine (B122466) moiety could potentially influence the stereochemical outcome of these reactions through intramolecular interactions or by acting as an internal base or catalyst.
Electrophilic Behavior in Organic Transformations
The aldehyde group of this compound primarily functions as an electrophile. The partial positive charge on the carbonyl carbon makes it reactive towards electron-rich species. In addition to the nucleophilic additions mentioned above, it could act as an electrophile in reactions such as reductive amination, where it would react with another amine in the presence of a reducing agent to form a more complex amine structure.
Reactivity of the Pyrrolidine Amine Moiety
The pyrrolidine ring contains a secondary amine, which imparts nucleophilic and basic properties to the molecule.
Nucleophilic Properties and Basic Character
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a good nucleophile and a moderate base. As a nucleophile, it can participate in reactions such as alkylation, acylation, and Michael additions. Its basicity allows it to be protonated by acids to form a pyrrolidinium (B1226570) salt. This basic character can also play a role in catalyzing intramolecular reactions involving the aldehyde functionality.
Role in Intramolecular and Intermolecular Cyclizations
The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule opens up the possibility of intramolecular cyclization reactions. For example, under appropriate conditions, an intramolecular Mannich-type reaction could occur, leading to the formation of a bicyclic product. The formation of an enamine from the reaction of the pyrrolidine with the aldehyde (if an alpha-proton is available on the aldehyde side after an initial reaction) could also lead to subsequent intramolecular cyclization pathways.
Intermolecularly, the pyrrolidine moiety can act as a nucleophile to initiate reactions with other electrophiles, while the aldehyde can be attacked by external nucleophiles. This dual reactivity makes this compound a potentially valuable building block in multi-component reactions for the synthesis of complex heterocyclic systems.
Mechanistic Insights into Reaction Pathways
Detailed mechanistic studies specifically for this compound are not readily found. However, the mechanisms of its predicted reactions are well-established in organic chemistry.
Nucleophilic additions to the aldehyde would proceed via the typical attack on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated. Condensation reactions would follow their characteristic pathways, such as enolate formation in aldol-type reactions or the formation of an oxaphosphetane intermediate in the Wittig reaction.
Reactions involving the pyrrolidine nitrogen would proceed through the donation of its lone pair of electrons to an electrophile. In intramolecular cyclizations, the proximity of the reacting groups would be a key factor influencing the reaction rate and the stereochemistry of the product. For instance, the formation of a five- or six-membered ring via intramolecular cyclization is generally favored. The stereoelectronics of the transition state would dictate the stereochemical outcome of such reactions.
Detailed Reaction Mechanisms of Transformations Involving Amino Aldehydes.
The chemical reactivity of this compound is primarily dictated by the presence of the aldehyde functional group and the tertiary amino group (pyrrolidine ring). The aldehyde group is electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring imparts nucleophilic and basic properties to the molecule. These characteristics govern the transformations involving this amino aldehyde.
One of the fundamental reactions of this compound is its interaction with nucleophiles at the carbonyl carbon. This nucleophilic addition can be either base-catalyzed or acid-catalyzed. In a base-promoted addition, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles.
A significant pathway for the transformation of N-substituted amino aldehydes is the Mannich reaction. While this compound itself lacks an enolizable proton alpha to the aldehyde, the pyrrolidine nitrogen can react with another aldehyde (like formaldehyde) to form an Eschenmoser's salt-like iminium ion. This electrophilic species can then react with a suitable nucleophile, such as an enol or enolate. The general mechanism for the formation of the reactive iminium ion is a key step in such transformations.
Another potential transformation, although less direct for this specific molecule, is inspired by the Pictet-Spengler reaction. This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde. While this compound is not a β-arylethylamine, the principle of an intramolecular cyclization following an iminium ion formation is a relevant concept in the chemistry of amino aldehydes, particularly if the pyrrolidine ring were to be part of a larger, more complex structure that could facilitate such a ring closure.
The table below summarizes the key reactive centers of this compound and the types of reactions they can undergo.
| Reactive Center | Functional Group | Type of Reactivity | Potential Transformations |
| Carbonyl Carbon | Aldehyde | Electrophilic | Nucleophilic Addition |
| Carbonyl Oxygen | Aldehyde | Nucleophilic, Basic | Protonation (acid-catalyzed reactions) |
| Pyrrolidine Nitrogen | Tertiary Amine | Nucleophilic, Basic | Protonation, Iminium ion formation |
Chemical Interactions with Amino Acids, Peptides, and Proteins.
The interaction of this compound with biomolecules such as amino acids, peptides, and proteins is of significant interest due to the potential for covalent modification. The primary sites of interaction on these biomolecules are the nucleophilic side chains of certain amino acid residues and the N-terminal α-amino group.
The most prominent reaction is the formation of a Schiff base (an imine) between the aldehyde group of this compound and a primary amine group from a biomolecule. nih.gov The ε-amino group of lysine (B10760008) residues is a common target for such modifications within a protein's structure. creative-proteomics.comnih.gov The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the Schiff base. nih.gov This reaction is reversible and pH-dependent. nih.gov
The formation of a Schiff base can be the initial step towards the formation of more stable cross-links between protein chains. Aldehydes are known to be effective protein cross-linking agents. creative-proteomics.com The initial Schiff base can potentially react with another nucleophilic group on the same or a different protein molecule, leading to the formation of a covalent bridge. For stable and irreversible conjugation, the Schiff base can be reduced to a secondary amine linkage through a process called reductive amination. thermofisher.com This is typically achieved using a mild reducing agent like sodium cyanoborohydride. thermofisher.com
The table below outlines the primary amino acid residues that are susceptible to modification by this compound and the nature of the resulting covalent bond.
| Amino Acid Residue | Reactive Group | Reaction Type | Resulting Linkage |
| Lysine | ε-amino group | Schiff Base Formation | Imine (reversible) |
| N-terminal residue | α-amino group | Schiff Base Formation | Imine (reversible) |
| Lysine (with reduction) | ε-amino group | Reductive Amination | Secondary Amine (stable) |
| N-terminal residue (with reduction) | α-amino group | Reductive Amination | Secondary Amine (stable) |
The interaction of α-hydroxyaldehydes with proteins has been shown to lead to cross-linking through an initial Schiff base formation followed by an Amadori rearrangement. rsc.org While this compound is not an α-hydroxyaldehyde, this illustrates a potential pathway for the maturation of initial adducts into more complex, cross-linked structures. The study of such interactions is crucial for understanding the potential biological consequences of exposure to reactive aldehydes.
Applications of N Pyrrolidine Substituted Propanals in Complex Organic Synthesis
Building Blocks for Advanced Molecular Architectures
The pyrrolidine (B122466) ring is a fundamental building block in organic synthesis, frequently found in the structure of natural products, ligands for transition metals, and drug candidates. mdpi.comnih.govunibo.it Molecules like 3-(pyrrolidin-1-yl)propanal serve as synthons that incorporate this important heterocyclic unit into larger, more complex molecular frameworks. The true synthetic utility of this compound lies in the reactivity of its propanal side chain.
The aldehyde functional group is one of the most versatile in organic chemistry, participating in a multitude of bond-forming reactions. This allows for the elaboration of the 3-(pyrrolidin-1-yl) moiety into advanced molecular architectures. For instance, the aldehyde can undergo:
Nucleophilic additions: Reactions with Grignard reagents or organolithium compounds can introduce new carbon substituents, extending the carbon chain and creating secondary alcohols.
Wittig-type reactions: Conversion of the aldehyde to an alkene allows for the introduction of various unsaturated functionalities.
Reductive amination: This reaction can form new carbon-nitrogen bonds, linking the pyrrolidine-containing fragment to other amine-bearing molecules.
Aldol (B89426) and Michael reactions: The aldehyde can be transformed into an enolate or enamine, acting as a nucleophile to attack other carbonyls or α,β-unsaturated systems, respectively. nih.govresearchgate.net
Through these and other transformations, this compound can be strategically integrated into multi-step syntheses, contributing the essential pyrrolidine core to the final target molecule. Asymmetric organocatalysis, in particular, has emerged as a powerful tool for constructing complex molecular architectures from simple precursors, with pyrrolidine derivatives playing a central role. nih.govunibo.itnih.gov
Synthesis of Nitrogen-Containing Heterocycles
Chiral substituted pyrrolidines are critical N-heterocyclic motifs present in numerous natural products and drug candidates. researchgate.net The development of novel and efficient strategies for the asymmetric construction of these rings is a significant focus of modern synthetic chemistry. nih.gov While this compound already contains a pyrrolidine ring, its aldehyde functionality serves as a key reaction point for synthesizing more complex, substituted pyrrolidine derivatives.
Synthetic strategies often involve the functionalization of a pre-existing pyrrolidine ring, which is commonly derived from readily available sources like proline or 4-hydroxyproline. nih.gov The aldehyde group in N-pyrrolidine-substituted propanals can be used to introduce new substituents and stereocenters. For example, an asymmetric aldol or Michael addition reaction involving the propanal side chain would generate a new chiral center, leading to diastereomeric products with increased molecular complexity. Such approaches are instrumental in building libraries of pyrrolidine-based compounds for drug discovery and catalyst development. nih.gov The synthesis of new chiral pyrrolidines is often pursued to create novel organocatalysts with improved reactivity and selectivity. nih.gov
The synthesis of piperidines, the six-membered ring analogs of pyrrolidines, is also of great importance in medicinal chemistry. ajchem-a.com While this compound is not a direct precursor for piperidine (B6355638) synthesis through simple intramolecular cyclization due to ring size constraints, its structural elements are relevant to general strategies for cyclic amine synthesis.
Methods for synthesizing piperidines often involve the intramolecular cyclization of linear amino-aldehydes or related substrates. nih.gov For example, copper-promoted intramolecular carboamination of δ-alkenyl N-arylsulfonamides is an effective method for accessing N-functionalized piperidines. nih.gov Although this does not directly use this compound, it highlights the importance of amino-aldehyde and amino-alkene precursors in the construction of larger nitrogen heterocycles. The functional groups within N-pyrrolidine-substituted propanals could potentially be manipulated through multi-step sequences, such as ring-opening and re-closure, to access different heterocyclic systems, although such applications are not widely reported.
Role in Organocatalysis
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules. mdpi.comnih.gov Since the pioneering work on proline-catalyzed intermolecular aldol reactions, a vast number of structurally diverse and highly efficient pyrrolidine-based organocatalysts have been developed. nih.govunibo.itresearchgate.netnih.gov These catalysts typically operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.
N-pyrrolidine-substituted aldehydes like this compound can serve as precursors for the synthesis of these sophisticated catalysts. The aldehyde group provides a convenient starting point for chemical elaboration. For instance, a common strategy for synthesizing highly effective pyrrolidine-based catalysts, such as Hayashi-Jørgensen-type diarylprolinol silyl (B83357) ethers, begins with the modification of a proline derivative. nih.govnih.gov A synthetic sequence starting from this compound could involve:
Reduction of the aldehyde to a primary alcohol, yielding 3-(pyrrolidin-1-yl)propan-1-ol.
Functionalization of the resulting hydroxyl group.
Introduction of chirality and other bulky or electronically active groups to create a sterically defined environment around the catalytic nitrogen atom.
For example, Ramapanicker and co-workers developed a synthesis of D-prolinamides starting from corresponding aldehydes via a sequence of reductive amination, hydrogenolysis, and coupling reactions. nih.gov This demonstrates a clear pathway from an aldehyde functional group to a functional organocatalyst. The design of new catalysts often involves adding extra stereocenters or functional groups that can participate in hydrogen bonding to enhance stereocontrol. unibo.itnih.gov
Pyrrolidine-based organocatalysts are exceptionally effective in promoting key carbon-carbon bond-forming reactions, most notably asymmetric Michael additions and Aldol reactions. nih.govresearchgate.net These reactions are fundamental tools for constructing complex molecules with precise control over stereochemistry.
Michael Addition: In the organocatalytic Michael addition, a pyrrolidine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then adds to an α,β-unsaturated compound (a Michael acceptor), such as a nitroolefin. nih.govresearchgate.net This process generates chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. nih.govrsc.org The reaction's stereochemical outcome is dictated by the chiral environment of the catalyst. Numerous studies have demonstrated the high efficiency and enantioselectivity of various pyrrolidine catalysts in the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgnih.gov
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by Pyrrolidine Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
|---|---|---|---|---|---|---|---|
| OC-1 | 10 | Methylcyclohexane | 0 | 24 | 99 | 78:22 | 80 |
| OC-2 | 10 | Methylcyclohexane | 0 | 24 | 99 | 80:20 | 81 |
| OC-5 | 10 | Methylcyclohexane | 0 | 24 | 99 | 82:18 | 85 |
| OC-6 | 10 | Methylcyclohexane | 0 | 24 | 99 | 81:19 | 84 |
Data synthesized from studies on novel pyrrolidine-based organocatalysts. beilstein-journals.orgnih.gov
Aldol Reaction: The asymmetric Aldol reaction is another hallmark transformation mediated by pyrrolidine-based catalysts. nih.gov In this reaction, the catalyst forms an enamine from a ketone or aldehyde donor, which then adds to an aldehyde acceptor. nih.govresearchgate.net This reaction creates a new β-hydroxy carbonyl unit, often with the simultaneous formation of two new stereocenters. Proline and its derivatives, particularly prolinamides and prolinol ethers, have been extensively studied and optimized for this transformation, achieving excellent yields and stereoselectivities under mild conditions. nih.govtandfonline.comresearchgate.net The development of bifunctional catalysts, which possess both a nucleophilic amine site and a hydrogen-bond-donating group (like an amide or hydroxyl group), has been crucial for achieving high levels of stereocontrol. nih.govunibo.it
Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst Type | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
|---|---|---|---|---|---|---|
| Prolinamide 6d | 20 | Acetic Acid | Water | 99 | 93:7 | 99 |
| Phthalimido-prolinamide 28 | 20 | Water (5 mol%) | Neat | 94 | 95:5 | 98 |
| Pyrrolidine-oxadiazolone | 10 | - | Toluene | 95 | 97:3 | >99 |
Data synthesized from studies on various proline-derived organocatalysts. nih.govtandfonline.com
Computational and Spectroscopic Analysis of N Pyrrolidine Substituted Propanals
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propanal chain linked to the pyrrolidine (B122466) ring allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can dictate the molecule's reactivity and physical properties.
Theoretical studies are fundamental to exploring the conformational landscape of amino aldehydes. The potential energy surface (PES) of a molecule like 3-(Pyrrolidin-1-yl)propanal is complex, with multiple local energy minima corresponding to stable conformers. Computational chemists map this surface by systematically rotating the molecule's single bonds—primarily the Cα-Cβ and Cβ-N bonds—and calculating the energy at each step.
Research on simpler analogous molecules, such as amino acetaldehyde, has shown that different computational approaches can identify several low-energy conformations. sigmaaldrich.comjst.go.jp For these simpler systems, four low-lying conformers were located on the singlet potential energy surface. jst.go.jp These studies typically find that the most stable conformers are often stabilized by intramolecular interactions, such as weak hydrogen bonds or favorable dipole alignments. sigmaaldrich.comjst.go.jp For this compound, the analysis would similarly focus on the relative orientations of the pyrrolidine ring and the aldehyde group to identify the most energetically favorable structures.
The substituents on the amino aldehyde backbone heavily influence the conformational preferences. In this compound, the pyrrolidine ring acts as a bulky N-substituent.
Electronic Effects: The tertiary amine nitrogen atom is electron-donating, which can influence the electronic properties of the propanal chain. Furthermore, the lone pair of electrons on the nitrogen and the polar carbonyl group (C=O) create dipoles. The interaction between these dipoles plays a significant role in determining the relative stability of different conformers. In certain conditions, particularly if protonated, the N-H+ group could form an intramolecular hydrogen bond with the aldehyde oxygen, significantly stabilizing a specific folded conformation. The analysis of substituent effects is crucial for understanding the catalytic activity and reaction mechanisms of such compounds. nih.gov
Advanced Computational Methodologies
To accurately model the complexities of N-pyrrolidine-substituted propanals, researchers employ sophisticated computational techniques that can provide reliable structural and energetic information.
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for medium-sized molecules. nih.govasianpubs.org It is often the primary tool for exploring the potential energy surface, optimizing the geometry of various conformers, and calculating their relative energies. nih.gov
Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) to perform these calculations. nih.gov For this compound, DFT would be used to:
Locate all stable conformers (local minima on the PES).
Determine the transition states that connect these conformers.
Calculate thermodynamic properties like enthalpy and Gibbs free energy.
Predict vibrational frequencies, which can be directly compared with experimental infrared (IR) spectra.
A general theoretical investigation of the reaction between a primary amine and an aldehyde has been successfully carried out using DFT, demonstrating its power in studying such systems. nih.govasianpubs.org
While DFT is a powerful workhorse, Coupled Cluster (CC) theory represents a higher level of ab initio calculation, often considered the "gold standard" for accuracy. CC methods, such as Coupled Cluster with single and double excitations (CCSD) and a perturbative treatment of triple excitations (CCSD(T)), provide highly accurate energies and molecular properties.
Due to their high computational cost, CC calculations are typically not used for initial conformational searches. Instead, they are employed to refine the results obtained from DFT. For instance, the geometries of the few most stable conformers identified by DFT would be re-optimized at the CC level to obtain more precise structural parameters (bond lengths and angles) and a more reliable energy ranking. jst.go.jp This high level of accuracy is particularly important when calculating spectroscopic parameters to aid in the experimental characterization of the molecule. sigmaaldrich.com
Spectroscopic Characterization Techniques
Experimental spectroscopic data is essential for validating the structures predicted by computational models. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups. While specific published spectra for this compound are not widely available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds. nih.gov
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides information about the chemical environment of hydrogen and carbon atoms. The predicted spectra would confirm the presence of both the pyrrolidine and propanal moieties.
¹H NMR: Distinct signals would be expected for the aldehyde proton (-CHO), the protons on the carbons adjacent to the nitrogen and the carbonyl group, and the protons on the pyrrolidine ring. The aldehyde proton would appear at a characteristic downfield shift.
¹³C NMR: The most deshielded signal would be that of the carbonyl carbon. Other distinct signals would correspond to the carbons of the pyrrolidine ring and the two other carbons of the propanal chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| -CHO | ~9.8 | Triplet (t) | ~202 |
| -CH₂-CHO | ~2.8 | Triplet of triplets (td) | ~45 |
| -N-CH₂- | ~2.7 | Triplet (t) | ~52 |
| Pyrrolidine -CH₂-N-CH₂- | ~2.5 | Multiplet (m) | ~54 |
| Pyrrolidine -CH₂-CH₂- | ~1.8 | Multiplet (m) | ~23 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be dominated by a few key absorption bands.
Table 2: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2720 and ~2820 | Medium |
| C=O stretch (aldehyde) | ~1725 | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C-N stretch (tertiary amine) | 1050-1250 | Medium |
The strong absorption from the carbonyl (C=O) group stretch is particularly diagnostic for the aldehyde functionality. The combination of these spectroscopic methods provides a comprehensive experimental picture of the molecule, which can be used to confirm the identity and purity of a synthesized sample and validate the results of computational analyses. nih.gov
Nuclear Magnetic Resonance (NMR) Studies for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the pyrrolidine ring and the propanal chain.
In ¹H NMR, the aldehyde proton is the most deshielded, appearing as a triplet at approximately 9.8 ppm. This downfield shift is characteristic of protons attached to a carbonyl carbon. The methylene (B1212753) protons adjacent to the aldehyde group (α-protons) typically resonate around 2.7-2.8 ppm, showing a triplet splitting pattern due to coupling with the adjacent methylene group. The methylene protons next to the nitrogen of the pyrrolidine ring (β-protons) are expected to appear around 2.6-2.7 ppm. The protons of the pyrrolidine ring itself present as two multiplets: one for the protons adjacent to the nitrogen atom (around 2.5 ppm) and another for the remaining methylene protons (around 1.8 ppm).
The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the aldehyde is highly deshielded, with a characteristic chemical shift in the range of 200-205 ppm. The carbons of the pyrrolidine ring attached to the nitrogen appear at approximately 54 ppm, while the other pyrrolidine carbons are found further upfield at around 23 ppm. The methylene carbons of the propanal chain are observed at distinct positions, with the carbon α to the carbonyl group appearing around 45 ppm and the carbon β to the carbonyl group (and attached to the nitrogen) at a similar value.
¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~9.8 | Triplet |
| α-CH₂ | ~2.75 | Triplet |
| β-CH₂ | ~2.65 | Triplet |
| N-CH₂ (pyrrolidine) | ~2.5 | Multiplet |
| CH₂ (pyrrolidine) | ~1.8 | Multiplet |
¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~202 |
| N-CH₂ (pyrrolidine) | ~54 |
| β-CH₂ | ~48 |
| α-CH₂ | ~45 |
| CH₂ (pyrrolidine) | ~23 |
Infrared (IR) and Mass Spectrometry (MS) in Compound Analysis
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the functional group analysis and determination of the molecular weight and fragmentation pattern of this compound.
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is typically observed in the region of 1720-1740 cm⁻¹. Another key feature is the presence of C-H stretching vibrations of the aldehyde proton, which appear as two weak bands at approximately 2720 and 2820 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring gives rise to an absorption band in the range of 1150-1250 cm⁻¹. The spectrum also displays the characteristic C-H stretching and bending vibrations of the methylene groups in the aliphatic chain and the pyrrolidine ring.
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragmentation pattern involves the alpha-cleavage of the nitrogen atom, leading to the formation of a stable pyrrolidinium (B1226570) ion. Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, which is common for carbonyl compounds.
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde (C-H) | Stretch | ~2820, ~2720 |
| Aldehyde (C=O) | Stretch | ~1730 |
| Amine (C-N) | Stretch | ~1200 |
| Alkane (C-H) | Stretch | ~2960-2850 |
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 127 | [M]⁺ |
| 70 | [C₄H₈N]⁺ |
| 57 | [C₃H₅O]⁺ |
Broader Scientific Context and Future Research Trajectories
General Significance of Amino Aldehydes in Interdisciplinary Chemical Research
Amino aldehydes are a class of organic compounds characterized by the presence of both an amine and an aldehyde functional group. This dual functionality makes them highly valuable building blocks in organic synthesis and medicinal chemistry. Their ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds which are prevalent in pharmaceuticals and natural products. nih.gov
In medicinal chemistry, the amino aldehyde motif is a key feature in various bioactive molecules. For instance, peptide aldehydes are known to be potent inhibitors of certain enzymes, such as proteases, making them valuable targets for drug discovery. The inherent reactivity of the aldehyde group, coupled with the basicity of the amine, allows for specific interactions with biological targets. However, this reactivity also contributes to their general instability, which presents challenges in their synthesis and handling. nih.gov
The interdisciplinary significance of amino aldehydes extends to their role in the study of prebiotic chemistry, where they are considered potential precursors to amino acids. Research into the formation of amino acids from simple molecules like aldehydes and ammonia (B1221849) provides insights into the origins of life. acs.org
Emerging Trends in the Synthesis and Application of N-Substituted Amino Aldehydes
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis and application of N-substituted amino aldehydes, a class to which 3-(pyrrolidin-1-yl)propanal belongs. A significant trend is the use of organocatalysis, where small organic molecules, often derived from natural amino acids like proline, are used to catalyze asymmetric reactions. unibo.itresearchgate.net This approach offers a greener and often more efficient alternative to traditional metal-based catalysts for the synthesis of chiral amino aldehydes and their derivatives. unibo.itresearchgate.net The pyrrolidine (B122466) motif, present in this compound, is a privileged scaffold in many organocatalysts, highlighting the compound's relevance in this burgeoning field. unibo.itbeilstein-journals.org
The application of N-substituted amino aldehydes as precursors for complex molecular structures is another area of active research. Their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is particularly noteworthy for its efficiency and atom economy. ua.es Furthermore, these aldehydes are instrumental in the synthesis of various heterocyclic systems, including pyrrolidines and spiro-compounds, which are of significant interest in drug discovery. rice.edusci-hub.se The development of stereoselective methods for the synthesis of pyrrolidine-containing drugs often involves intermediates derived from amino aldehydes. nih.gov
Future Directions in Mechanistic Understanding and Synthetic Method Development
The future of amino aldehyde chemistry lies in a deeper mechanistic understanding of their reactions and the development of more efficient and selective synthetic methodologies. While the general reactivity of aldehydes and amines is well-established, the interplay between these two functional groups within the same molecule, especially in the context of catalysis and complex reaction cascades, warrants further investigation. A more profound understanding of reaction mechanisms will enable the design of more sophisticated catalysts and the prediction of reaction outcomes with greater accuracy.
In terms of synthetic methods, the development of catalytic systems that can tolerate a wide range of functional groups and operate under mild conditions remains a key objective. The pursuit of enantioselective transformations to produce chiral amino aldehydes with high purity is of paramount importance for the pharmaceutical industry. Future research will likely focus on expanding the scope of organocatalysis, exploring new catalytic modes, and harnessing the power of computational chemistry to guide catalyst design and reaction optimization. The exploration of flow chemistry and other process intensification technologies could also offer new avenues for the safe and scalable production of these often-unstable compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
